Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate chemical structure and properties
Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate chemical structure and properties
An In-Depth Technical Guide to an Ionizable Lipid for Nucleic Acid Delivery
Foreword: Navigating the Nomenclature
The compound of interest is commercially available under the synonym 304O13 [1]. While also referred to as "Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate," this longer name presents a structural ambiguity. The synthesis method—conjugate addition of an alkylamine to an acrylate—strongly suggests a simpler, mono-amine structure[2]. This guide will proceed by focusing on the most chemically plausible structure consistent with its synthesis and function: Tridecyl 3-(ethyl(methyl)amino)propanoate . The formula and properties discussed herein are based on this interpretation. A more complex structure suggested by one supplier appears inconsistent with the common synthesis route for this class of lipids and may represent a distinct, multi-tailed variant[3].
Introduction: The Role of Ionizable Lipids in Modern Therapeutics
In the landscape of genetic medicine, the effective delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA) is a paramount challenge. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, hereafter referred to as 304O13, represents a key innovation in this field. It is a biodegradable, ionizable lipid specifically engineered for use in drug delivery systems[2]. As a core component of Lipid Nanoparticles (LNPs), 304O13 is instrumental in protecting therapeutic nucleic acids from degradation and facilitating their entry into target cells, a critical step for therapeutic efficacy. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and its mechanistic role in advanced drug delivery platforms.
Part 1: Physicochemical Characteristics
A molecule's function is intrinsically linked to its structure and physical properties. For an ionizable lipid like 304O13, these characteristics dictate its behavior during nanoparticle formulation, systemic circulation, and intracellular payload release.
Chemical Structure
The structure of 304O13 features three key functional components: a tertiary amine headgroup, a biodegradable ester linkage, and a long hydrophobic tridecyl tail. This amphiphilic design is central to its ability to self-assemble into nanoparticles.
Caption: Chemical structure of Tridecyl 3-(ethyl(methyl)amino)propanoate.
Physicochemical Properties
The properties of 304O13 are summarized below. The pKa is of particular importance, as it must be in a specific range (typically 6.0-7.0) to ensure the lipid is neutral at physiological pH but becomes positively charged in the acidic environment of the endosome[4][5].
| Property | Value / Description | Rationale / Significance |
| Synonym | 304O13 | Common identifier in research and commercial contexts. |
| CAS Number | 1566559-80-5[6] | Unique chemical identifier. |
| Molecular Formula | C19H39NO2 | Based on the plausible structure. |
| Molecular Weight | 313.52 g/mol | Based on the plausible structure. |
| Physical State | Liquid | Typical for lipids with unsaturated or shorter alkyl chains. |
| Density | ~0.943 g/cm³[7] | Affects formulation volume and concentration calculations. |
| Solubility | Soluble in organic solvents (e.g., ethanol); poorly soluble in water. | Essential for LNP formulation, where lipids are dissolved in an organic phase before mixing with an aqueous phase[7]. |
| Key Feature | Ionizable Tertiary Amine | The nitrogen atom can be protonated at acidic pH, which is the key to its mechanism of action in endosomal escape[4]. |
| Apparent pKa | Estimated 6.0 - 7.0 | This optimal range allows for efficient nucleic acid encapsulation at low pH and endosomal release, while maintaining a neutral surface charge in circulation to minimize toxicity[5][8]. |
| Key Feature | Ester Linkage | Provides biodegradability, allowing the lipid to be broken down into smaller, safer components in vivo, which can reduce long-term toxicity[4]. |
Part 2: Synthesis and Manufacturing
The synthesis of 304O13 is efficient and relies on a well-established chemical reaction, making it suitable for scalable production.
Reaction Principle: Michael Addition
The compound is prepared via a conjugate addition, specifically a Michael reaction. This involves the addition of a secondary amine (N-ethylmethylamine) to the β-carbon of an α,β-unsaturated ester (tridecyl acrylate)[2]. This one-step reaction is generally high-yielding and atom-economical.
Caption: Synthetic workflow for 304O13 via Michael Addition.
Detailed Synthesis Protocol (Representative)
This protocol is a representative procedure based on established methods for the synthesis of β-amino esters.
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Reaction Setup: To a round-bottom flask, add tridecyl acrylate (1 equivalent) and a suitable solvent such as ethanol or tetrahydrofuran (THF).
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Addition of Amine: While stirring the solution, slowly add N-ethylmethylamine (1.1 equivalents). The reaction is often exothermic and may require cooling in an ice bath to maintain a temperature of 0-25°C.
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Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting acrylate.
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Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified to remove excess amine and any side products. This is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product Characterization: The purified liquid product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 3: Mechanism of Action in Drug Delivery
The true innovation of 304O13 lies in its pH-responsive behavior, which is expertly exploited for intracellular drug delivery.
The pH-Dependent "Proton Sponge" Effect
As an ionizable lipid, 304O13 acts as a "proton sponge." Its tertiary amine has a pKa in the slightly acidic range. This has three critical consequences for drug delivery:
-
During Formulation (Acidic pH, ~4.0): The lipid is protonated and carries a positive charge. This allows it to electrostatically bind and compact negatively charged nucleic acids (mRNA, siRNA) into the core of the LNP.
-
In Circulation (Physiological pH, ~7.4): The lipid is deprotonated and predominantly neutral. This "stealth" characteristic is crucial for reducing clearance by the immune system and minimizing the toxicity associated with permanently cationic lipids.
-
In the Endosome (Acidic pH, ~5.0-6.5): After being taken up by a cell via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates 304O13, giving the LNP a strong positive charge. This charge is thought to disrupt the endosomal membrane through interactions with anionic lipids, allowing the nucleic acid cargo to escape into the cytoplasm where it can exert its therapeutic effect.
Caption: LNP uptake and pH-mediated endosomal escape pathway.
Part 4: Formulation and Application
304O13 does not act alone; it is part of a sophisticated multi-component system designed for optimal stability and efficacy.
Lipid Nanoparticle (LNP) Formulation
A typical LNP formulation for nucleic acid delivery consists of four lipid components:
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Ionizable Cationic Lipid (e.g., 304O13): For nucleic acid encapsulation and endosomal release.
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Helper Phospholipid (e.g., DSPC): A structural lipid that contributes to the bilayer formation.
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Cholesterol: Modulates membrane fluidity and stability.
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PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface, preventing aggregation and prolonging circulation time.
Caption: Workflow for LNP manufacturing using microfluidics.
Experimental Protocol: LNP Formulation via Microfluidics
Microfluidic mixing is a state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency in a reproducible and scalable manner[7][9][10].
-
Solution Preparation:
-
Prepare a lipid stock solution in absolute ethanol containing 304O13, DSPC, cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous solution of the nucleic acid (e.g., siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).
-
Pump the lipid-ethanol solution through one inlet and the nucleic acid-aqueous solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate[10].
-
The rapid mixing of the two streams causes a drop in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs[7].
-
-
Maturation and Purification:
-
The collected LNP solution is typically diluted and allowed to mature for a set period.
-
The solution is then dialyzed or processed using tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the external pH.
-
-
Characterization:
-
The final LNP formulation is characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Nucleic acid encapsulation efficiency is determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).
-
The formulation is sterile-filtered and stored at 2-8°C.
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Conclusion
Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) is a highly specialized molecule that embodies the principles of rational design in drug delivery. Its carefully tuned physicochemical properties—particularly its ionizable nature and biodegradability—make it an effective and safer alternative to permanently charged cationic lipids. As a critical component in LNP formulations, it plays an indispensable role in the clinical translation of siRNA, mRNA, and other nucleic acid-based therapeutics, enabling the treatment of a wide range of diseases at the genetic level.
References
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ResearchGate. (n.d.). A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs. Retrieved from [Link]
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ACS Publications. (2024). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics. Retrieved from [Link]
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PubMed. (2025, January 6). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. Optimized Ionizable Cationic Lipids Exhibit pKa Values in the.... Retrieved from [Link]
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Springer Protocols. (n.d.). Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications. Retrieved from [Link]
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MDPI. (n.d.). Microfluidic Manufacture of Lipid-Based Nanomedicines. Retrieved from [Link]
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Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Retrieved from [Link]
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Anticancer Research. (2011). Microfluidic assembly of lipid-based oligonucleotide nanoparticles. Retrieved from [Link]
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ResearchGate. (2025, October 15). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. Retrieved from [Link]
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MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13). Retrieved from [Link]
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Creative Biolabs. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
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